molecular formula C3H9ClOS B1346063 Trimethylsulfoxonium chloride CAS No. 5034-06-0

Trimethylsulfoxonium chloride

Cat. No. B1346063
CAS RN: 5034-06-0
M. Wt: 128.62 g/mol
InChI Key: KQYWHJICYXXDSQ-UHFFFAOYSA-M
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Description

Trimethylsulfoxonium chloride is a chemical compound with the molecular formula C3H9ClOS . It can polymerize to yield polyethylene . Copper, zinc, and palladium ions in water react with trimethylsulfoxonium and sodium hydroxide to form sulfur ylide complexes .


Synthesis Analysis

Trimethylsulfoxonium chloride can be synthesized by refluxing dimethyl sulfoxide and iodomethane under N2 to give trimethoxythiodide iodide. The reaction of methoxythio iodide and chlorine results in trimethoxy sulfur chloride .


Molecular Structure Analysis

In the chloride, the sulfur-oxygen bond length is 1.436 Å, and the sulfur-carbon bond is 1.742 Å. The OSC angles are 112.6°, and the CSC angles are 106.2° . The molecular weight is 128.61 .


Chemical Reactions Analysis

Trimethylsulfoxonium chloride is involved in various reactions such as the polymerization of ylides, X-H insertion, one-pot sequential addition, and cyclopropanation of enones . It is also a precursor to dimethyloxosulfonium methylide .


Physical And Chemical Properties Analysis

Trimethylsulfoxonium chloride is a solid at 20 degrees Celsius . It should be stored under inert gas . It is hygroscopic, meaning it readily absorbs moisture from the air .

Scientific Research Applications

Trimethylsulfoxonium Chloride: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis: Trimethylsulfoxonium chloride (TMSC) is a versatile reagent in organic synthesis. It is particularly useful for the preparation of ylides, which are intermediates in various organic reactions, including the Corey-Chaykovsky reaction . This reaction is instrumental in synthesizing epoxides, cyclopropanes, and other cyclic compounds. TMSC’s role in asymmetric synthesis and hydrogenation processes also highlights its importance in creating complex organic molecules with high precision .

Medicinal Chemistry: In medicinal chemistry, TMSC serves as a precursor for synthesizing sulfur-containing heterocyclic compounds. These compounds are significant due to their potential as drug discovery candidates. The ability of TMSC to contribute to the development of new medications underscores its value in this field.

Material Science: TMSC can be used to prepare thiol-functionalized materials. These materials are valuable for their adhesive properties and self-assembly capabilities, which are essential in developing advanced materials with specific desired properties.

Analytical Chemistry: As an analytical reagent, TMSC is used in various chemical analyses due to its unique properties as a solvent and catalyst. It enables breakthroughs in analytical methods by improving the efficiency and accuracy of chemical detection and quantification.

Polymerization Processes: TMSC is involved in polymerization processes where it acts as a reactant. It aids in the polymerization of ylides, contributing to the creation of novel polymeric materials with unique characteristics .

X-H Insertion Reactions: In X-H insertion reactions, TMSC is used as a reactant that facilitates the insertion of specific functional groups into molecules. This application is crucial for modifying molecular structures to achieve desired chemical properties.

Cyclopropanation of Enones: TMSC plays a role in the cyclopropanation of enones, a reaction that is important for constructing cyclopropane rings—a common structural motif in many natural products and pharmaceuticals .

Safety And Hazards

Trimethylsulfoxonium chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, eye protection, and face protection .

Future Directions

Sulfoxonium ylides, such as trimethylsulfoxonium chloride, are important surrogates for diazo compounds and have been evaluated as safer alternatives in the industry in recent years . They have been used in a surprising number of novel and intrinsic chemical reactions . Efficient asymmetric transformations, specifically catalytic enantioselective versions, have only recently been reported, and there are specific reasons for this .

properties

InChI

InChI=1S/C3H9OS.ClH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYWHJICYXXDSQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](=O)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsulfoxonium chloride

CAS RN

5034-06-0
Record name Sulfoxonium, trimethyl-, chloride
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Record name Sulfonium, trimethyl-, chloride, S-oxide
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Record name 5034-06-0
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Record name Trimethyloxosulphonium chloride
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Record name Trimethyloxosulfonium chloride
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